molecular formula C26H26N4OS B2769708 N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 688354-76-9

N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2769708
CAS No.: 688354-76-9
M. Wt: 442.58
InChI Key: CBZGIPUNJOKRJJ-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s quinazoline core is known for its biological activity, making it a potential candidate for drug development. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound can be used as a probe to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and amines

    Cyclization Reaction: Anthranilic acid derivatives react with amines under acidic or basic conditions to form the quinazoline core.

    Introduction of Phenethylamino Group: The phenethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the phenethylamino group.

    Thioacetamide Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The phenethylamino group may enhance the compound’s binding affinity and specificity, while the thioacetamide moiety can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide: shares similarities with other quinazoline derivatives, such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. The presence of the phenethylamino and thioacetamide groups differentiates it from other quinazoline derivatives, potentially leading to unique interactions with molecular targets and novel therapeutic applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4OS/c1-19-11-13-21(14-12-19)17-28-24(31)18-32-26-29-23-10-6-5-9-22(23)25(30-26)27-16-15-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZGIPUNJOKRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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